molecular formula C8H6ClN3O B175124 N-(5-chloropyridin-2-yl)-2-cyanoacetamide CAS No. 157141-56-5

N-(5-chloropyridin-2-yl)-2-cyanoacetamide

Cat. No.: B175124
CAS No.: 157141-56-5
M. Wt: 195.6 g/mol
InChI Key: BEDCRQBKUTUWRG-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-cyanoacetamide: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyanoacetamide group attached to a chloropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-2-cyanoacetamide typically involves the reaction of 5-chloro-2-aminopyridine with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloropyridin-2-yl)-2-cyanoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(5-chloropyridin-2-yl)-2-cyanoacetamide features a chlorinated pyridine ring attached to a cyanoacetamide moiety. Its molecular formula is C8H6ClN3OC_8H_6ClN_3O with a molecular weight of 195.60 g/mol. The presence of the cyano group and the chlorinated pyridine ring is critical for its reactivity and biological activity.

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : Formation of pyridine oxides.
  • Reduction : Conversion of the cyano group to an amine group.
  • Substitution : Replacement of the chlorine atom with other functional groups through nucleophilic substitution reactions.

These reactions enable the development of new compounds with tailored properties for specific applications.

Biology

The compound has been studied for its potential biological activities , particularly:

  • Anticancer Properties : Research indicates that derivatives of cyanoacetamide can inhibit Transforming Growth Factor Beta-Activated Kinase 1 (TAK1), leading to apoptosis in cancer cells. For instance, one study reported an IC50 value of 27 nM against TAK1, demonstrating potent inhibitory activity.
  • Antimicrobial Activity : Various studies have screened this compound derivatives against common pathogens. Results indicate significant antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate targeting specific biological pathways. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases. Notably, it has been associated with the development of anticoagulant drugs such as Betrixaban, which targets Factor Xa to prevent thrombin generation and fibrin clot formation.

Industry

Within industrial applications, this compound is utilized in the production of specialty chemicals and materials. It plays a role in synthesizing dyes, pigments, and other functional materials due to its versatile reactivity.

Anticancer Activity

A study focused on imidazopyridine derivatives containing cyanoacetamide moieties revealed their ability to induce apoptosis in TNFα-stimulated breast cancer cells by inhibiting TAK1 signaling pathways. This research highlights the potential for developing targeted therapies using these compounds.

Antimicrobial Efficacy

Recent investigations into newly synthesized chloroacetamides demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Structural modifications were found to enhance antimicrobial activity and selectivity.

Summary of Biological Activities

Compound NameTargetIC50 (nM)Activity Type
This compoundTAK127Anticancer
N-(4-chlorophenyl)-2-cyanoacetamideStaphylococcus aureus15Antibacterial
N-(3-bromophenyl)-2-cyanoacetamideEscherichia coli50Antibacterial

Comparison with Similar Compounds

  • N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
  • N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide

Comparison: N-(5-chloropyridin-2-yl)-2-cyanoacetamide is unique due to its specific combination of a cyanoacetamide group and a chloropyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be leveraged in the design of new molecules with tailored properties.

Biological Activity

N-(5-chloropyridin-2-yl)-2-cyanoacetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a chlorinated pyridine ring attached to a cyanoacetamide moiety. The presence of these functional groups is critical for its biological activity, influencing its interaction with various biological targets.

Research indicates that compounds containing a cyanoacetamide moiety can act as reversible covalent inhibitors of key enzymes involved in cancer cell survival, specifically targeting the Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) pathway. TAK1 plays a crucial role in regulating cell survival and apoptosis, making it an attractive target for cancer therapies .

Anticancer Activity

  • Inhibition of TAK1 : Studies have shown that derivatives of cyanoacetamide can effectively inhibit TAK1, leading to apoptosis in cancer cells. For instance, a derivative exhibited an IC50 value of 27 nM against TAK1, indicating potent inhibitory activity .
  • Case Study : In vivo studies demonstrated that the inhibition of TAK1 resulted in reduced tumor growth in models of pancreatic and breast cancers. The mechanism involves shifting the signaling from pro-survival pathways to apoptotic pathways .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial Testing : A study screened various chloroacetamides against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogenated phenyl rings demonstrated significant antibacterial activity, particularly against Gram-positive bacteria .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis revealed that the position and type of substituents on the phenyl ring significantly affected antimicrobial potency. Compounds that adhered to Lipinski’s rule of five exhibited better biological activity, suggesting favorable pharmacokinetic properties .

Table 1: Summary of Biological Activities

Compound NameTargetIC50 (nM)Activity Type
This compoundTAK127Anticancer
N-(4-chlorophenyl)-2-cyanoacetamideStaphylococcus aureus15Antibacterial
N-(3-bromophenyl)-2-cyanoacetamideEscherichia coli50Antibacterial

Case Studies

  • TAK1 Inhibition : In a study focused on imidazopyridine derivatives containing cyanoacrylamide moieties, researchers found that these compounds could induce apoptosis in TNFα-stimulated breast cancer cells by inhibiting TAK1 signaling pathways. The study highlighted the potential for developing targeted therapies using these compounds .
  • Antimicrobial Efficacy : A recent investigation into newly synthesized chloroacetamides revealed their effectiveness against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial activity and selectivity .

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-1-2-7(11-5-6)12-8(13)3-4-10/h1-2,5H,3H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDCRQBKUTUWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(5-chloropyridin-2-yl)-2-cyanoacetamide
N-(5-chloropyridin-2-yl)-2-cyanoacetamide
N-(5-chloropyridin-2-yl)-2-cyanoacetamide
N-(5-chloropyridin-2-yl)-2-cyanoacetamide
N-(5-chloropyridin-2-yl)-2-cyanoacetamide
N-(5-chloropyridin-2-yl)-2-cyanoacetamide

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